6-(Phenylthio)hexan-1-ol
Description
6-(Phenylthio)hexan-1-ol is an organic compound characterized by a hexanol backbone with a phenylthio (-S-C₆H₅) substituent at the sixth carbon. Its molecular formula is C₁₂H₁₈OS, with a molecular weight of 210.34 g/mol.
Properties
IUPAC Name |
6-phenylsulfanylhexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYELXJRSBFSECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylthio)hexan-1-ol typically involves the reaction of hexan-1-ol with a phenylthio reagent. One common method is the nucleophilic substitution reaction where hexan-1-ol is reacted with phenylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize the formation of impurities. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Phenylthio)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The phenylthio group can be reduced to a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of 6-(Phenylthio)hexan-1-one or 6-(Phenylthio)hexanal.
Reduction: Formation of 6-(Phenylthio)hexanethiol.
Substitution: Formation of various substituted hexan-1-ol derivatives.
Scientific Research Applications
6-(Phenylthio)hexan-1-ol finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Phenylthio)hexan-1-ol involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Key Features:
- Functional Groups : Primary alcohol (-OH) and thioether (-S-Ph).
- Synthesis: Likely synthesized via nucleophilic substitution, where a hexan-1-ol derivative reacts with a phenylthiolate ion or through coupling reactions similar to methods described for 6-((4,6-dichloropyrimidin-2-yl)amino)hexan-1-ol .
- Applications: Potential use in organic synthesis, flavor/fragrance industries (due to sulfur-containing analogs in wine metabolism ), and as a building block for pharmaceuticals or polymers.
Comparison with Similar Compounds
The following table compares 6-(Phenylthio)hexan-1-ol with structurally related hexan-1-ol derivatives:
Structural and Functional Insights:
Polarity and Reactivity: The phenylthio group in this compound reduces polarity compared to hydroxyl or ether analogs, enhancing compatibility with nonpolar solvents. Thiol-containing analogs (e.g., 6-mercaptohexan-1-ol) exhibit higher reactivity due to the -SH group’s nucleophilicity and acidity .
Applications: Flavor Industry: S-3-(Hexan-1-ol)-L-cysteine contributes to wine aroma via microbial metabolism . Material Science: Thiols (e.g., 6-phenoxyhexane-1-thiol) are used in self-assembled monolayers (SAMs) for surface modification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
